molecular formula C10H9N3O B13231620 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No.: B13231620
M. Wt: 187.20 g/mol
InChI Key: RFIXPIHBLPHLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C10H9N3O. It is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

The synthesis of 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-formylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include carboxylic acids, alcohols, and imines.

Scientific Research Applications

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

6-cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c14-6-8-3-12-10-4-11-9(5-13(8)10)7-1-2-7/h3-7H,1-2H2

InChI Key

RFIXPIHBLPHLQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=CN=C3C=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.